![molecular formula C8H11BrN4 B2639971 5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine CAS No. 1542885-86-8](/img/structure/B2639971.png)
5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine involves a two-step protocol. The first step involves the displacement of the more reactive C-Cl bond in the precursor molecule by pyrrolidine, which results in an intermediate product . The second step involves an analogous S_NAr procedure . The synthesis yields the final product in modest yield under identical elution conditions .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . The InChI code for this compound is 1S/C8H11BrN4/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) .Physical And Chemical Properties Analysis
5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine has a molecular weight of 243.11 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Characterization
5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine serves as a key intermediate in the synthesis of complex organic molecules. Its utility is illustrated in the regioselective displacement reactions with ammonia and secondary amines, leading to the formation of various aminopyrimidines. Such reactions are pivotal in developing new compounds with potential applications in material science and pharmaceuticals (Doulah et al., 2014).
Antimicrobial Activity
Novel derivatives synthesized from 5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine have been explored for their antimicrobial properties. For instance, the synthesis of novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives and their subsequent evaluation for antibacterial activity highlight the compound's significance in developing new antimicrobial agents (Afrough et al., 2019).
Organic Synthesis and Heterocyclic Chemistry
5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine is instrumental in heterocyclic chemistry, serving as a precursor for synthesizing thiazolo[4,5-d]pyrimidine derivatives. Such compounds have various applications, including drug discovery and the development of organic materials (Bakavoli et al., 2006).
Palladium-Catalyzed Amination
The compound also finds application in palladium-catalyzed amination reactions, showcasing its versatility in organic synthesis. Such methodologies are critical in constructing nitrogen-containing heterocycles, which are foundational structures in many pharmaceutical agents (Ji et al., 2003).
Pyrrolidinone Synthesis
Moreover, its role in synthesizing pyrrolidinones, a class of compounds with significant pharmaceutical and biological applications, demonstrates its importance in medicinal chemistry. Pyrrolidinones are key intermediates in the synthesis of various biologically active molecules, including psychotropic agents and antihypertensive drugs (Alonso et al., 2003).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
5-bromo-4-pyrrolidin-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPHMFPCVJOQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-pyrrolidin-1-ylpyrimidin-2-amine |
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